(4-Ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone
Overview
Description
JWH 210 N-(5-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite derived from JWH 210, a potent cannabimimetic alkylindole. This compound is an expected metabolite of JWH 210, detectable in serum and urine. It is structurally characterized by the presence of a hydroxyl group on the pentyl side chain .
Scientific Research Applications
JWH 210 N-(5-hydroxypentyl) metabolite has several scientific research applications, including:
Forensic Chemistry: Used as a reference standard for the detection of synthetic cannabinoids in biological samples.
Toxicology: Studied to understand the metabolism and toxicological effects of synthetic cannabinoids.
Pharmacology: Investigated for its interactions with cannabinoid receptors and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 210 N-(5-hydroxypentyl) metabolite typically involves the hydroxylation of the pentyl side chain of JWH 210. This can be achieved through various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide to introduce the hydroxyl group.
Hydroxylation: Employing catalysts like cytochrome P450 enzymes to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of JWH 210 N-(5-hydroxypentyl) metabolite involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of high-purity reagents to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
JWH 210 N-(5-hydroxypentyl) metabolite undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl group to a carboxyl group.
Reduction: The hydroxyl group can be reduced to a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Cytochrome P450 enzymes for hydroxylation.
Major Products Formed
Carboxylated Metabolites: Formed through oxidation.
Alkane Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Mechanism of Action
The mechanism of action of JWH 210 N-(5-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors, primarily cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). Upon binding to these receptors, it mimics the effects of natural cannabinoids, leading to various physiological and psychological effects. The hydroxylation of the pentyl side chain may alter its binding affinity and efficacy compared to the parent compound, JWH 210 .
Comparison with Similar Compounds
Similar Compounds
- JWH 018 N-(5-hydroxypentyl) metabolite
- JWH 073 N-(5-hydroxypentyl) metabolite
- AM-2201 N-(5-hydroxypentyl) metabolite
Uniqueness
JWH 210 N-(5-hydroxypentyl) metabolite is unique due to its specific structural modifications, which may result in different metabolic pathways and biological activities compared to other similar compounds. Its distinct hydroxylation pattern on the pentyl side chain differentiates it from other synthetic cannabinoid metabolites .
Properties
IUPAC Name |
(4-ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO2/c1-2-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-18-27(16-8-3-9-17-28)25-13-7-6-12-22(24)25/h4-7,10-15,18,28H,2-3,8-9,16-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJSXHMELGMWOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017820 | |
Record name | JWH-210 N-(5-hydroxypentyl) metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427521-40-1 | |
Record name | JWH-210 N-(5-hydroxypentyl) metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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